![molecular formula C14H12N4O B1518617 4-amino-N-(1H-indazol-6-yl)benzamide CAS No. 1157122-42-3](/img/structure/B1518617.png)
4-amino-N-(1H-indazol-6-yl)benzamide
Overview
Description
Scientific Research Applications
Discovery and Evaluation of Selective Inhibitors
Benzamide derivatives have been identified as potent and selective inhibitors of specific enzymes and receptors. For instance, substituted benzamides have shown significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potent kinase selectivity and in vivo efficacy in tumor models (Borzilleri et al., 2006). Similarly, benzamide-based compounds have been evaluated as neuroleptic agents, exhibiting promising in vitro and in vivo activities as D2/5-HT2 antagonists and 5-HT1a agonists, indicating potential atypical antipsychotic activity (Norman et al., 1996).
Synthesis and Structural Analysis
Research on the synthesis and molecular structure of benzamide derivatives has contributed to the understanding of their chemical properties and potential applications. For example, the synthesis and structural analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a benzamide derivative, provided insights into its molecular structure, crystallization behavior, and hydrogen bonding patterns (Hwang et al., 2006).
Antiviral and Antimicrobial Activities
Benzamide derivatives have been explored for their antiviral and antimicrobial properties. A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their significant antiviral activities against the bird flu influenza H5N1 virus (Hebishy et al., 2020). Another research effort focused on the synthesis of novel 1,2,4-triazole derivatives, including benzamide compounds, which exhibited antibacterial and antifungal activity (Mange et al., 2013).
Polymer Science and Material Chemistry
Benzamide derivatives have also found applications in polymer science and material chemistry. Research into chain-growth polycondensation for the synthesis of well-defined aramides, including benzamide-based block copolymers, has shown potential for creating materials with specific properties and low polydispersity (Yokozawa et al., 2002).
Mechanism of Action
Target of Action
It is known that indazole derivatives can inhibit, regulate, or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .
Mode of Action
This could potentially lead to alterations in cellular processes such as cell cycle progression and DNA damage response .
Biochemical Pathways
Given its potential interaction with kinases like chk1, chk2, and h-sgk, it can be inferred that it may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it may induce changes in cellular processes such as cell cycle progression and dna damage response .
properties
IUPAC Name |
4-amino-N-(1H-indazol-6-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-11-4-1-9(2-5-11)14(19)17-12-6-3-10-8-16-18-13(10)7-12/h1-8H,15H2,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOQERNDRIBCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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